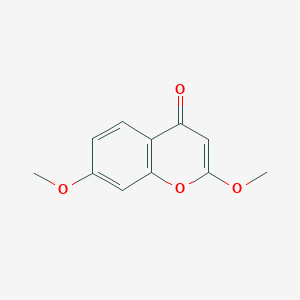

2,7-dimethoxy-4H-chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C11H10O4/c1-13-7-3-4-8-9(12)6-11(14-2)15-10(8)5-7/h3-6H,1-2H3 |

InChI Key |

ULTTVQFAPPQHHP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,7 Dimethoxy 4h Chromen 4 One and Its Derivatives

Classical Synthesis Routes for 4H-Chromen-4-ones

Traditional methods for synthesizing the chromone (B188151) core typically rely on the cyclization of ortho-hydroxyaryl ketone precursors. These foundational reactions remain valuable for their reliability and access to a wide range of derivatives.

The cyclization of substituted phenolic precursors, particularly 2'-hydroxyacetophenones, is a cornerstone of chromone synthesis. These methods involve the formation of a key intermediate which then undergoes intramolecular cyclization to form the pyranone ring.

One of the most prominent examples is the Baker-Venkataraman Rearrangement . This two-step process begins with the acylation of a 2'-hydroxyacetophenone to form an O-aroyl ester. This ester is then treated with a base (e.g., potassium hydroxide in pyridine) to induce a rearrangement, forming a 1,3-diketone (a 1-(2-hydroxyphenyl)butane-1,3-dione derivative). The final step involves acid-catalyzed cyclization (dehydration) of this diketone to yield the 4H-chromen-4-one. researchgate.net

Another significant classical route is the Allan-Robinson Reaction . This method involves the condensation of a 2'-hydroxyacetophenone with an aromatic anhydride in the presence of its corresponding sodium salt. The reaction proceeds through O-acylation followed by an intramolecular aldol-type condensation and subsequent cyclization to directly form the chromone ring system.

These classical cyclization strategies are summarized in the table below.

| Reaction Name | Starting Materials | Key Intermediates | Conditions | Product |

| Baker-Venkataraman Rearrangement | 2'-Hydroxyacetophenone, Aromatic acid chloride/anhydride | O-Aroyl ester, 1,3-Diketone | 1. Base (e.g., Pyridine) 2. Base (e.g., KOH) 3. Acid (e.g., H₂SO₄) | 2-Aryl-4H-chromen-4-one |

| Allan-Robinson Reaction | 2'-Hydroxyacetophenone, Aromatic anhydride | - | Sodium salt of the corresponding aromatic acid, Heat | 2-Aryl-4H-chromen-4-one |

This table provides a generalized overview of classical cyclization reactions for synthesizing the 4H-chromen-4-one core.

Condensation reactions provide an alternative pathway to the chromone nucleus by constructing the C2-C3 bond of the ring through the reaction of a phenolic precursor with a suitable three-carbon electrophile, often a β-carbonyl compound. accessengineeringlibrary.comfiveable.me

The Simonis Reaction is a classic example where a phenol is reacted with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or sulfuric acid. The reaction mechanism is believed to involve the formation of a phenyl ester intermediate which then undergoes an intramolecular Friedel-Crafts acylation to form a chroman-4-one, followed by dehydrogenation to the chromone.

Another relevant strategy is the Claisen Condensation , which involves the reaction between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. chemistry.coachlibretexts.org In the context of chromone synthesis, a variation involves the condensation of a 2'-hydroxyacetophenone with an ester (like ethyl acetate) in the presence of a base such as sodium ethoxide. This forms a 1,3-diketone intermediate, which then undergoes intramolecular cyclization, similar to the final step of the Baker-Venkataraman rearrangement. nih.gov

These condensation strategies are versatile but can be limited by the harsh conditions required, which may not be suitable for sensitive substrates.

Modern Synthetic Approaches

Contemporary synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally benign methods for constructing the 4H-chromen-4-one scaffold. These approaches often feature milder reaction conditions and the ability to assemble complex molecules in fewer steps.

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product, minimizing the need to isolate intermediates. nih.govsharif.edu This approach saves time, energy, and reduces waste. nih.gov For the synthesis of 4H-chromene derivatives, a common MCR involves the reaction of an aldehyde, malononitrile, and a C-H activated acid like dimedone or 4-hydroxycoumarin. sharif.edubiointerfaceresearch.com While many of these reactions yield 2-amino-4H-chromenes, variations in starting materials and catalysts can provide access to the 4H-chromen-4-one core.

A notable one-pot method for synthesizing 4H-chromen-4-ones involves an intramolecular Wittig reaction. organic-chemistry.orgacs.org In this process, silyl esters of O-acylsalicylic acids react with a phosphorus ylide to generate acylphosphorane intermediates, which then undergo intramolecular cyclization to afford the chromone ring in good to excellent yields (55-80%). organic-chemistry.org This method offers a simpler and more efficient route compared to many traditional approaches. organic-chemistry.org

| Catalyst / Method | Starting Materials | Key Features | Yield (%) |

| Intramolecular Wittig Reaction | Silyl esters of O-acylsalicylic acids, Phosphorus ylide | One-pot cyclization, milder conditions | 55-80 organic-chemistry.org |

| Nano-kaoline/BF₃/Fe₃O₄ | Aldehyde, Malononitrile, Enolizable C-H acid | Green, solvent-free, recyclable catalyst | High sharif.edu |

| β-Cyclodextrin (β-CD) | Aldehyde, Malononitrile, Dimedone | Supramolecular catalysis in water, mild conditions | Good to excellent rsc.org |

This table highlights selected modern one-pot and multi-component reactions for the synthesis of 4H-chromene derivatives, showcasing the diversity of catalysts and conditions.

Transition metal catalysis has revolutionized organic synthesis, and the construction of chromones is no exception. These methods often involve C-H activation, cross-coupling, and carbonylation reactions, providing novel and highly efficient pathways to the chromone core.

Palladium-catalyzed reactions are particularly prominent. For instance, 2-aryl-4H-chromen-4-ones can be synthesized through the regioselective palladium(II) acetate-catalyzed oxidative arylation of unsubstituted chromones with arenes. scispace.com Other methods include intramolecular acylation and oxidative cyclization catalyzed by palladium. nih.gov Iron(III) triflate has also been used to catalyze the reaction of chromones with arylboronic acids. scispace.com These catalytic approaches offer high regioselectivity and functional group tolerance. scispace.com

Oxidative cyclization is a powerful strategy for forming heterocyclic rings, and it has been effectively applied to the synthesis of 4H-chromen-4-ones. The most common precursors for this approach are 2'-hydroxychalcones, which are open-chain isomers of the corresponding flavanones.

A variety of oxidizing agents can be employed to effect this transformation. A modern and efficient protocol uses transition-metal catalysts, such as zinc or manganese complexes, in conjunction with an oxidant like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). thieme-connect.comorganic-chemistry.org This method is advantageous due to its high atom economy, use of benign solvents, and broad substrate scope, accommodating both electron-donating and electron-withdrawing groups with good to excellent yields. thieme-connect.com The reaction is believed to proceed through the generation of a phenoxyl radical intermediate. organic-chemistry.org Other established reagents for the oxidative cyclization of 2'-hydroxychalcones include selenium dioxide (SeO₂), ferric chloride (FeCl₃), and cerium sulfate. scispace.com

| Oxidizing System | Precursor | Conditions | Key Features |

| Transition-metal catalyst / TEMPO | 2'-Hydroxychalcones | Acetonitrile, 60 °C | High atom-economy, broad scope, good yields (up to 95%) organic-chemistry.org |

| Ferric Chloride (FeCl₃) | 2'-Hydroxychalcones | Refluxing methanol | Classical, effective oxidant scispace.com |

| Selenium Dioxide (SeO₂) | 2'-Hydroxychalcones | Refluxing dry isoamyl alcohol | Traditional reagent for this transformation scispace.com |

| Thallium(III) p-tosylate | 2-Heteroaryl chroman-4-ones | - | Oxidative thieme-connect.com rearrangement to 3-heteroaryl-4H-chromen-4-ones researchgate.net |

This table summarizes various oxidative cyclization strategies for the synthesis of the 4H-chromen-4-one ring system.

Green Chemistry Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes by utilizing sustainable materials, minimizing waste, and employing gentle reaction conditions. nih.gov In the synthesis of chromones and their derivatives, several innovative methods have been developed that align with these principles. These approaches often result in higher yields, shorter reaction times, and easier purification compared to traditional methods. nih.govresearchgate.net

Key green synthetic strategies include:

Microwave Irradiation: This technique uses microwave energy to accelerate reactions, often leading to dramatically reduced reaction times and improved yields. nih.gov It is a powerful tool in heterocyclic chemistry, facilitating rapid and efficient synthesis. nih.gov Microwave-assisted multicomponent reactions, in particular, offer a streamlined approach to complex molecules from simple starting materials in a single step. nih.govmdpi.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov This method has been successfully applied to the synthesis of various heterocyclic compounds, including chromenes and flavones, often under milder conditions and with shorter reaction times than conventional heating. ijcr.infonih.govmdpi.com

Use of Eco-Friendly Solvents and Catalysts: Replacing hazardous organic solvents with environmentally benign alternatives like water or glycerol is a cornerstone of green chemistry. ingentaconnect.comresearchgate.net Glycerol, a byproduct of biodiesel production, has emerged as a useful green solvent. ingentaconnect.com Furthermore, the use of natural, reusable, or non-toxic catalysts, such as heteropolyacids or even extracts from natural sources like lemon juice, provides a sustainable alternative to corrosive mineral acids or toxic metal catalysts. ingentaconnect.comresearchgate.net One-pot reactions in solvent-free conditions further enhance the green credentials of a synthetic protocol. sharif.edusharif.edu

| Green Methodology | Key Features | Typical Conditions | Advantages |

|---|---|---|---|

| Microwave Irradiation | Rapid heating, acceleration of reaction rates. nih.gov | One-pot, multicomponent reactions; often metal-free. nih.gov | Shorter reaction times, higher yields, easy purification. nih.gov |

| Ultrasound Assistance (Sonication) | Enhanced reaction rates via acoustic cavitation. nih.gov | Condensation reactions in eco-friendly solvents like water. nih.gov | Higher yields, faster rates, improved selectivity under milder conditions. nih.gov |

| Green Solvents & Catalysts | Use of water, glycerol, or natural catalysts. ingentaconnect.comresearchgate.net | Use of heteropolyacids in glycerol; Bael Fruit Extract in green media. ingentaconnect.comresearchgate.net | Reduced environmental impact, low cost, catalyst recyclability. ingentaconnect.comsharif.edu |

Specific Derivatization Strategies

Derivatization of the 2,7-dimethoxy-4H-chromen-4-one scaffold is crucial for developing new compounds with tailored properties. These strategies involve the introduction of new functional groups onto the chromone ring system or the construction of new fused ring systems.

The functionalization of the chromone core allows for the precise tuning of its chemical and biological properties. Substituents can be introduced at various positions on the bicyclic ring system. A common strategy involves the synthesis of halogenated chromones, which can then serve as versatile intermediates for further modifications.

For instance, bromochromones can be activated by palladium(0) insertion into the carbon-halogen bond. The resulting organopalladium species can undergo coupling reactions with alkenes, leading to the regioselective formation of vinylated chromones. rsc.org This provides a clean method for introducing carbon-based substituents onto the chromone ring system at the original site of bromination. rsc.org The substitution pattern on the chromone ring significantly influences the compound's activity; for example, larger, electron-withdrawing substituents in the 6- and 8-positions have been found to be favorable for certain biological activities. nih.gov

| Reaction Type | Starting Material | Reagents | Product | Significance |

|---|---|---|---|---|

| Palladium-Catalysed Vinylation | Bromochromone | Alkene, Pd(0) catalyst | Vinylated Chromone | Allows for regioselective introduction of substituents on the chromone ring. rsc.org |

| Oxidative C-H Functionalization | 2,3-Unsubstituted Chromone | Arene, Pd(II) acetate | 2-Aryl-4H-chromen-4-one | Directly introduces aryl groups at the C-2 position without prior halogenation. scispace.com |

The parent compound, this compound, is a chromone and does not possess a phenyl substituent at the 2- or 3-position. This structural feature distinguishes it from the related class of flavonoids, such as flavones, which are characterized by a 2-phenyl-4H-chromen-4-one core.

In the case of flavones and related flavonoid derivatives, the phenyl ring (often referred to as the B-ring) provides an additional site for chemical modification. Synthetic strategies for these compounds often involve modifying this phenyl group to alter the molecule's properties. For example, various substituted 2-phenyl-4H-chromen-4-one derivatives can be synthesized to evaluate their structure-activity relationships. nih.govresearchgate.net The synthesis of thioflavones (2-aryl-4H-thiochromen-4-ones), which are sulfur-containing analogues of flavones, can be achieved through cross-coupling reactions involving arylboronic acids, allowing for the introduction of a wide variety of substituted phenyl groups at the 2-position. nih.gov

Fusing an additional heterocyclic ring to the chromone scaffold generates structurally complex and diverse molecules. These fused systems are often synthesized by utilizing functional groups on the chromone ring as handles for cyclization reactions.

Chromone-Fused Pyrazoles: Structurally diverse chromone-fused pyrazoles can be prepared through tandem reactions. For example, 3-formylchromones can react with pyrazole derivatives to yield chromeno-fused pyridinones. nih.gov Another straightforward synthesis involves a tandem O-arylation-oxidative coupling reaction between 2-pyrazolin-5-ones and o-halo-arylaldehydes, catalyzed by copper(I) iodide, to furnish chromone-fused pyrazoles. nih.govresearchgate.net A different strategy for creating tricyclic chromeno[3,2-c]pyrazoles involves a one-pot sequential reaction of 3-chlorochromones with tosylhydrazones. acs.org

Chromone-Fused Isoxazoles: The synthesis of chromone-fused isoxazoles often involves the reaction of a chromone derivative with hydroxylamine. tandfonline.com For example, 3-acyl substituted chromones react with hydroxylamine hydrochloride to yield chromeno[3,4-d]isoxazole derivatives. researchgate.net Similarly, new cis-fused chromeno pyrano[4,3-c]isoxazole derivatives have been synthesized via an intramolecular cycloaddition of nitrones generated from 8-formyl-chromenone derivatives. nih.gov These reactions demonstrate how the inherent reactivity of the chromone system can be harnessed to construct elaborate, fused heterocyclic structures. tandfonline.com

| Fused Heterocycle | Chromone Precursor | Key Reagents | Synthetic Strategy |

|---|---|---|---|

| Pyrazole | 3-Formylchromone | 5-Amino-3-methyl-1H-pyrazole | Tandem reaction leading to chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. nih.gov |

| Pyrazole | o-Halo-arylaldehyde | 2-Pyrazolin-5-one, CuI | Tandem O-arylation-oxidative coupling. nih.govresearchgate.net |

| Isoxazole | 3-Acyl substituted chromone | Hydroxylamine hydrochloride | Reaction leading to chromeno[3,4-d]isoxazole derivatives. researchgate.net |

| Isoxazole | 8-Formyl-chromenone derivative | Hydroxylamine derivative | Intramolecular nih.govtandfonline.com-cycloaddition of in situ generated nitrones. nih.gov |

Mechanistic Investigations of Biological Activities of 2,7 Dimethoxy 4h Chromen 4 One and Analogues

Mechanisms of Cellular Response Modulation

The biological activities of 2,7-dimethoxy-4H-chromen-4-one and its analogues are frequently linked to their ability to interfere with critical intracellular signaling pathways. By modulating these pathways, they can influence fundamental cellular processes such as inflammation, proliferation, and survival.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a crucial mediator of cell growth, proliferation, and survival, and its abnormal regulation is often linked to cancer. nih.govelsevierpure.com The chromone (B188151) structure is a recognized scaffold in the development of PI3K inhibitors. nih.gov A notable early synthetic PI3K inhibitor, LY294002, was developed based on the analysis of chromone-containing flavonoids like quercetin (B1663063), highlighting the potential of this chemical class. nih.gov

While direct studies on this compound are limited, research on related chromone derivatives demonstrates engagement with this target. For instance, certain chromone derivatives have been shown to exhibit significant inhibitory activity against the PI3K/mTOR pathway. nih.gov One such derivative, possessing a carboxylic group on the chromone ring, displayed prominent activity against mTOR/P13Kα kinase and showed notable in vitro anticancer activity against H460 and PC-3 cell lines. nih.gov Furthermore, recent patent filings describe novel allosteric chromenone inhibitors of PI3K, underscoring the ongoing interest in this scaffold for targeting the PI3K pathway. google.com These findings suggest that the 4H-chromen-4-one core, shared by the target compound, is a viable framework for achieving PI3K inhibition.

| Compound Analogue | Target | Observed Activity | Cell Lines |

|---|---|---|---|

| Chromone derivative with carboxylic acid group | mTOR/PI3Kα | 97.2 ± 0.4% inhibition | H460 (IC50 = 1.2 ± 0.3 µM), PC-3 (IC50 = 0.85 ± 0.04 µM) |

| LY294002 (Chromone-based) | PI3K | Synthetic inhibitor, widely used as a research tool | Various |

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, and its inhibition is a key therapeutic strategy. plos.org Methoxy-substituted flavonoids, including analogues of this compound, have been shown to modulate NF-κB activation through various mechanisms.

One prominent analogue, 5,7-dimethoxyflavone (B190784), was found to be a key anti-inflammatory component of Kaempferia parviflora. nih.gov While it strongly inhibited the expression of inducible nitric oxide synthase (iNOS), a downstream target of NF-κB, further investigation showed it did not inhibit the activity of IκB kinases (IKK). This suggests that its mechanism of action may lie upstream of IKK, with studies pointing towards the inhibition of spleen tyrosine kinase (SYK) as a potential target in the signaling cascade leading to NF-κB activation. nih.gov

In contrast, another methoxy-rich analogue, 3,5,6,7,3',4'-hexamethoxyflavone, was shown to suppress the production of inflammatory mediators by directly interfering with the canonical NF-κB pathway. researchgate.net This compound decreased the nuclear translocation of the NF-κB p65 subunit by preventing the phosphorylation of its inhibitory protein, IκBα, in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net Similarly, dimethoxycurcumin (B1670665), an analogue of curcumin (B1669340) with increased methoxy (B1213986) groups, proved to be a more potent inhibitor of NF-κB activation than curcumin itself, indicating that the methoxy substitutions enhance this activity. nih.gov

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. The suppression of NO is a key indicator of anti-inflammatory activity. nih.gov Research has demonstrated that this compound analogues are effective inhibitors of NO production in inflammatory models.

A study on methoxyflavonoids identified 5,7-dimethoxyflavone as a potent inhibitor of NO production in LPS-activated RAW 264.7 macrophage cells. nih.gov The mechanism for this suppression was attributed to the strong, dose-dependent inhibition of both iNOS mRNA and iNOS protein expression. nih.gov This finding is corroborated by studies on other methoxy-substituted compounds. For example, dimethoxycurcumin was found to be more effective at inhibiting NO production and iNOS expression than curcumin, suggesting a significant contribution from the methoxy groups. nih.gov Furthermore, a series of synthetic 2-phenyl-4H-chromen derivatives, which included a 5,7-dimethoxy substituted structure, also demonstrated the ability to reduce LPS-induced NO production. nih.gov

| Compound Analogue | Model System | Effect | Mechanism |

|---|---|---|---|

| 5,7-Dimethoxyflavone | LPS-activated RAW 264.7 cells | Marked inhibition of NO production | Strongly inhibited expression of iNOS mRNA and protein |

| Dimethoxycurcumin | LPS-activated RAW 264.7 cells | Inhibited NO production (more effective than curcumin) | Inhibited iNOS expression and NF-κB activation |

| Synthetic 2-phenyl-5,7-dimethoxy-4H-chromen-4-one derivatives | LPS-activated RAW 264.7 cells | Reduced NO production | Not specified |

Enzymatic and Receptor Interaction Mechanisms

Beyond modulating signaling pathways, chromone derivatives can exert their effects through direct interactions with specific enzymes and receptors, leading to the inhibition or activation of key biological processes.

α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. nih.gov Its inhibition can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, which is a therapeutic target for type 2 diabetes. nih.gov The chromone scaffold is a well-established framework for potent α-glucosidase inhibitors. researchgate.net

A close analogue of the target compound, 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone, isolated from Portulaca oleracea, demonstrated strong inhibitory activity against α-glucosidase. nih.gov Its potency was significantly higher than that of acarbose, a standard anti-diabetic drug. nih.gov Similarly, a study of chromone derivatives isolated from the marine fungus Penicillium thomii identified several compounds featuring a 5,7-dioxygenated chromone moiety that exhibited remarkable inhibition against α-glucosidase, with activities greater than acarbose. nih.gov These findings highlight the potential of the 5,7-dimethoxy substitution pattern on the chromone ring for effective α-glucosidase inhibition.

| Compound | Source/Type | α-Glucosidase Inhibition (IC50) |

|---|---|---|

| 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | Analogue from Portulaca oleracea | 15.03 ± 2.59 µM |

| Penithochromone derivatives (compounds 6-10) | Analogues from Penicillium thomii | 268 to 1017 µM |

| Acarbose (Positive Control) | Standard Drug | ~1.3 mmol (1300 µM) |

The versatile chromone scaffold enables interaction with a variety of other biological targets, leading to a broad spectrum of activities.

Sigma (σ) Receptors: Certain chromone analogues have been identified as potent ligands for sigma (σ) receptors, which are implicated in neurological disorders like Alzheimer's disease. rsc.org A study on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones revealed high affinity for both σ1 and σ2 receptors. Specifically, the analogue 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one showed a high affinity for the σ1 receptor and also possessed the ability to inhibit acetyl- and butyrylcholinesterase. rsc.orgdrugbank.com

Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of some chromones are linked to the inhibition of COX enzymes. An analogue, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, was found to inhibit both COX-1 and COX-2. mdpi.com Notably, it showed a high selectivity index for COX-2, suggesting it could exert anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

Peroxisome Proliferator-Activated Receptor (PPAR): An analogue, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, demonstrated lipid-lowering effects in hepatocytes. nih.gov Its mechanism of action involves the up-regulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), a key regulator of fat catabolism. This interaction suggests a potential role for such compounds in managing conditions like nonalcoholic fatty liver disease (NAFLD). nih.gov

| Compound Analogue | Target | Measured Activity |

|---|---|---|

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | Sigma-1 (σ1) Receptor | Ki = 27.2 nM |

| 2-(3,4-Dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | COX-1 | IC50 = 7.09 µM |

| COX-2 | IC50 = 0.38 µM | |

| 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | PGC1α | Upregulation, leading to reduced lipid accumulation (IC50 = 32.2 ± 2.1 μM) |

Molecular and Subcellular Effects

Impact on Lipid Accumulation and Metabolism

Research into analogues of this compound has revealed significant effects on lipid regulation within hepatocytes. A notable analogue, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, has been identified as a potent inhibitor of lipid accumulation. nih.govnih.gov In studies using oleic acid-treated Huh7 liver cells, this compound effectively reduced the formation of lipid droplets. nih.govnih.gov

The primary mechanism behind this lipid-lowering effect is the up-regulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α). nih.govnih.gov PGC1α is a crucial regulator of energy metabolism, and its increased expression facilitates the catabolism of fat, thereby reducing the buildup of triglycerides in liver cells. nih.govnih.gov This specific molecular action highlights the potential of the 2-phenoxychromone scaffold, shared by these compounds, in managing conditions characterized by excessive lipid accumulation in the liver, such as nonalcoholic fatty liver disease (NAFLD). nih.govnih.gov The inhibitory concentration (IC₅₀) for this analogue against lipid accumulation was determined without showing significant cytotoxicity, suggesting a targeted effect on metabolic pathways. nih.govnih.gov

Table 1: Inhibitory Activity of 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one on Lipid Accumulation

| Compound | Cell Line | Activity | IC₅₀ Value (μM) | Reference |

|---|

Induction of Cellular Cytotoxicity Mechanisms

Derivatives of 4H-chromen-4-one have been shown to induce cytotoxicity in various cancer cell lines through mechanisms involving the promotion of apoptosis and cell cycle arrest. nih.govnih.govnih.gov While direct studies on this compound are limited, research on its analogues provides insight into the potential mechanisms. For instance, a novel 4H-chromen-4-one derivative isolated from marine Streptomyces ovatisporus demonstrated potent cytotoxic activity against human colon carcinoma (HCT-116) and human prostate adenocarcinoma (PC-3) cells. nih.gov

Another related compound, 4',7-dimethoxyflavanone, was found to induce antiproliferative effects in human breast cancer (MCF-7) cells. nih.gov The mechanism involves the induction of apoptosis, evidenced by an increase in DNA fragmentation at the sub-G1 phase, and cell cycle arrest at the G2/M phase. nih.gov This G2/M phase arrest was associated with an increase in the levels of cyclin-dependent kinase 1 (CDK1) and cyclin B. nih.gov These findings suggest that the chromenone core structure is capable of interfering with cell cycle progression and activating programmed cell death pathways in cancer cells. nih.govnih.gov The general mechanisms of cell-mediated cytotoxicity often involve the release of cytotoxic proteins like granzymes and perforin, which enter the target cell and cleave various targets, such as caspases, to initiate apoptosis. nih.gov

Table 2: Cytotoxic Activity of a 4H-Chromen-4-one Derivative

| Compound | Cell Line | Activity | EC₅₀ Value (µg/ml) | Reference |

|---|---|---|---|---|

| 4H-chromen-4-one derivative (from S. ovatisporus) | Human Colon Carcinoma (HCT-116) | Cytotoxicity | 9.68 | nih.gov |

| 4H-chromen-4-one derivative (from S. ovatisporus) | Human Prostate Adenocarcinoma (PC-3) | Cytotoxicity | 9.93 | nih.gov |

Antimicrobial Action Mechanisms

The 4H-chromen-4-one scaffold is present in a variety of derivatives that exhibit significant antimicrobial properties. The mechanisms of action appear to be diverse and dependent on the specific substitutions on the chromenone ring. One study on novel dithiocarbamate-containing 4H-chromen-4-one derivatives demonstrated that these compounds act by disrupting the integrity of the bacterial cell membrane. nih.gov Scanning electron microscopy analysis revealed that treatment with these derivatives led to the rupture or deformation of the cell membranes of plant pathogens like Xanthomonas axonopodis pv citri and Xanthomonas oryzae pv oryzae. nih.gov

Other 4H-chromen-4-one derivatives have shown potent activity against different bacterial strains. A derivative isolated from Streptomyces ovatisporus was highly effective against Bacillus subtilis and Micrococcus luteus. nih.gov Another analogue, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one, exhibited broad-spectrum activity against several bacteria, including Staphylococcus aureus, and fungi such as Candida albicans. researchgate.net Furthermore, certain 4H-chromen-4-one derivatives have been specifically evaluated as antitubercular agents, showing activity against multidrug-resistant tuberculosis. nih.gov These findings indicate that the 4H-chromen-4-one structure is a promising framework for developing antimicrobial agents that may act through various mechanisms, most notably via cell membrane disruption. nih.gov

Table 3: Antimicrobial Activity of a 4H-Chromen-4-one Derivative

| Compound | Microorganism | Activity | Value (µg/ml) | Reference |

|---|---|---|---|---|

| 4H-chromen-4-one derivative (from S. ovatisporus) | Bacillus subtilis ATCC 6633 | Minimum Inhibitory Concentration (MIC) | 0.25 | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one |

| 4',7-dimethoxyflavanone |

| 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one |

| Oleic acid |

| Cyclin-dependent kinase 1 (CDK1) |

Structure Activity Relationship Sar Studies of 2,7 Dimethoxy 4h Chromen 4 One Derivatives

Influence of Methoxy (B1213986) Group Position and Number

The position and number of methoxy groups on the chromone (B188151) scaffold play a pivotal role in determining the biological activities of these derivatives.

Research has shown that the presence of a methoxy group at the 7-position of the chromone ring is important for various biological activities. For instance, in a study on 3-styrylchromones, derivatives with a methoxy group at the 7-position exhibited notable tumor-specificity. iiarjournals.org Specifically, 7-methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one and 3-[(1E)-2-(4-hydroxyphenyl)ethenyl]-7-methoxy-4H-1-benzopyran-4-one demonstrated higher tumor-specificity than some conventional chemotherapeutic agents. iiarjournals.org This highlights the positive contribution of the 7-methoxy group to this specific activity.

In contrast, the influence of a methoxy group at other positions can vary. For example, a methoxy group at the 6-position was found to reduce the tumor-specificity of 3-styrylchromones. iiarjournals.org However, in other contexts, a 6-methoxy group has been shown to be important for cytotoxicity and can contribute to enhancing fluorescence quantum yield. iiarjournals.orgresearchgate.net

Studies on MAO-B inhibitors have also underscored the importance of the methoxy group's position. A methoxy group at the 7-position of the chromone ring was found to result in tight binding to the active site of MAO-B, leading to potent inhibition. jst.go.jp Conversely, a methoxy group at the 6-position led to exclusion from the catalytic site. jst.go.jp This differential effect emphasizes the sensitivity of the biological target to the precise location of the methoxy substituent.

Table 1: Influence of Methoxy Group Position on Biological Activity

| Position of Methoxy Group | Observed Effect | Compound Example | Biological Activity |

| 7-position | Increased tumor-specificity iiarjournals.org | 7-methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one | Tumor-specificity |

| 7-position | Potent MAO-B inhibition jst.go.jp | 7-methoxy-3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one | MAO-B Inhibition |

| 6-position | Reduced tumor-specificity iiarjournals.org | N/A | Tumor-specificity |

| 6-position | Important for cytotoxicity iiarjournals.org | N/A | Cytotoxicity |

| 5,7-positions | Moderate inhibitory effect nih.gov | 2-(3,5-dimethoxyphenoxy)-5,7-dimethoxy-chromen-4-one | Anti-inflammatory |

Effect of Substituents on the Chromone Nucleus

Hydroxyl and Halogen Substitutions

The introduction of hydroxyl and halogen groups onto the chromone nucleus significantly alters the biological properties of the resulting derivatives.

Hydroxyl Substitution: The effect of hydroxyl substitution can be complex and context-dependent. In some cases, the incorporation of a hydroxyl group on the aromatic ring has been found to decrease activity. nih.gov For instance, in the study of sirtuin inhibitors, an electron-donating methoxy group (which can be considered electronically similar to a hydroxyl group in some respects) at the 6-position decreased inhibitory activity. acs.orgnih.gov However, in other studies, phenolic hydroxyl groups have been intentionally added to chromone derivatives to impart antioxidant properties. nih.gov The antioxidant activity is influenced by factors such as the number of hydroxyl groups and their potential for hydrogen bonding. researchgate.net

Halogen Substitution: Halogen atoms, due to their electronic and steric properties, can have a profound impact on activity. The introduction of a fluorine atom at the 6-position of the chromone core has been shown to produce more active anticancer derivatives. nih.gov In contrast, replacing the fluorine with chloro or methyl groups led to less active compounds. nih.gov Dichloro-substituted derivatives on the aromatic ring have also been reported to be more active than their mono-substituted counterparts. nih.gov

However, the effect of halogens is not universally positive. In the context of mitochondrial effects, the inclusion of halogens in the chromone structure, whether on the annelated ring or a phenyl substituent, was found to lead to a significant decrease in pharmacological effect. dergipark.org.tr This is attributed to the strong negative inductive effect of halogens, which can distort the π-electron cloud. dergipark.org.tr Computational studies have also highlighted that the presence of a chlorine atom can modify the local electrophilic reactivity, which is crucial for biological activity in some contexts. uchile.cl

Table 2: Effect of Hydroxyl and Halogen Substitutions on the Chromone Nucleus

| Substituent | Position | Observed Effect | Biological Activity |

| Hydroxyl | Aromatic Ring | Decreased activity nih.gov | General Biological Activity |

| Fluorine | 6-position | Increased activity nih.gov | Anticancer |

| Chlorine | Aromatic Ring | Dichloro > Mono-substituted nih.gov | General Biological Activity |

| Halogens | Aromatic Nucleus | Decreased activity dergipark.org.tr | Mitochondrial Effects |

Alkylation and Other Functional Group Additions

The addition of alkyl chains and other functional groups to the chromone nucleus is a common strategy to modulate the activity of these compounds.

Alkylation: The length and branching of alkyl chains can significantly influence inhibitory effects. For sirtuin inhibitors, a pentyl group at the 2-position was found to be optimal in one study, with both shorter (n-propyl) and longer (n-heptyl) chains showing slightly different activities. acs.org This suggests an optimal size and lipophilicity for the substituent to fit into the target's binding pocket. An efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones has been developed, which could be useful for creating a library of diverse compounds for drug discovery. rsc.org Silver-catalyzed regioselective alkylation at the C2 site of chromones has also been reported, allowing for the introduction of various alkyl groups. researchgate.net

Other Functional Groups: The introduction of different functional groups can have varied effects. For instance, a carboxylic acid group at the C6 position was found to significantly reduce MAO inhibitory activity. nih.gov In contrast, introducing a carboxylic group on the chromone core proved to be more effective than methyl, ethyl, or hydroxyl groups for another specified activity. nih.gov The introduction of bulky groups directly attached to the ring system can diminish inhibitory effects, but adding a spacer between the scaffold and a bulky group can restore activity. acs.orgnih.gov For example, a phenethyl-substituted derivative showed good inhibitory activity, whereas a directly attached phenyl group resulted in decreased inhibition. acs.orgnih.gov The synthesis of chromone-3-carboxamides through palladium-catalyzed aminocarbonylation allows for the creation of a library of derivatives with diverse amide functionalities. acs.org

Table 3: Effect of Alkylation and Other Functional Group Additions on the Chromone Nucleus

| Functional Group | Position | Observed Effect | Biological Activity |

| n-Pentyl | 2-position | Optimal length for inhibition acs.org | Sirtuin Inhibition |

| Carboxylic Acid | 6-position | Reduced activity nih.gov | MAO Inhibition |

| Carboxylic Acid | Chromone Core | More active than methyl, ethyl, hydroxyl nih.gov | General Biological Activity |

| Phenethyl | 2-position | Maintained activity (with spacer) acs.orgnih.gov | Sirtuin Inhibition |

Role of Substituents on the Phenyl Moiety (if present)

For chromone derivatives that contain a phenyl substituent, typically at the 2- or 3-position, the nature and substitution pattern of this phenyl ring are critical determinants of biological activity.

Impact of Aromatic Substitution Patterns

The position of substituents on the phenyl ring can dramatically alter the activity of chromone derivatives. For instance, in a series of MAO inhibitors, a fluorine substitution at the R2 position of the phenyl ring was found to be effective. nih.gov In general, halogens such as chlorine or fluorine on the phenyl ring can lead to a marked increase in MAO inhibitory activity, while nitro and methyl groups at the R3 position tend to decrease activity. nih.gov

The substitution pattern itself is also a key factor. For MAO-B inhibitors, derivatives with meta-substituents on the exocyclic phenyl ring showed increased potency. mdpi.com Conversely, para-substitution generally resulted in decreased activity, with some exceptions. mdpi.com The presence of an OH group at either the meta- or para-position also reduced activity. mdpi.com

Contribution of Hydrophobic/Hydrophilic Character to Activity

The balance between hydrophobic and hydrophilic character, often quantified by the partition coefficient (LogP), is a crucial factor in the biological activity of chromone derivatives. srce.hr Drug molecules need a balance of these properties to dissolve in aqueous biological fluids and also to pass through lipid cell membranes. srce.hr

The hydrophobic effect is known to play a role in the adhesion of pathogens to tissues. researchgate.net In the context of antimicrobial activity, some chromone derivatives have been shown to reduce the cell surface hydrophobicity of bacteria. researchgate.net

For antitumor activity, the lipophilicity of 4-aryl-4H-chromenes was found to be a significant factor. researchgate.net The activity was influenced by the balance between a hydrophilic or hydrophobic substituent at the 7-position of the chromone and a hydrophobic substituent on the phenyl ring at the 4-position. researchgate.net In another study, the presence of halogens on chromone derivatives was noted to increase their lipid solubility. nih.gov The introduction of tertiary amines can also significantly impact the interaction of the compound with biological targets like nucleic acids, potentially due to altered hydrophilic/hydrophobic balance and charge. iiarjournals.org Computational studies have also highlighted the importance of hydrophobic interactions, such as π-π stacking and π-alkyl interactions, between the chromone ring structure and amino acid residues in biological targets. d-nb.info

Table 4: Role of Substituents on the Phenyl Moiety

| Substituent/Property | Position/Type | Observed Effect | Biological Activity |

| Fluorine | R2 position | Increased activity nih.gov | MAO Inhibition |

| Chlorine/Fluorine | Phenyl Ring | Increased activity nih.gov | MAO Inhibition |

| Nitro/Methyl | R3 position | Decreased activity nih.gov | MAO Inhibition |

| Meta-substitution | Exocyclic Phenyl Ring | Increased potency mdpi.com | MAO-B Inhibition |

| Para-substitution | Exocyclic Phenyl Ring | Decreased activity mdpi.com | MAO-B Inhibition |

| Hydrophobic Substituent | Phenyl Ring at C4 | Influences antitumor activity researchgate.net | Antitumor |

| Increased Lipophilicity | General | Can enhance membrane permeability nih.gov | General Drug Action |

Correlations with Specific Biological Endpoints

The structural framework of 2,7-dimethoxy-4H-chromen-4-one, a member of the flavonoid family, serves as a versatile scaffold for the development of derivatives with a wide array of biological activities. The strategic modification of this core structure, particularly the arrangement and nature of substituent groups, has been a focal point of structure-activity relationship (SAR) studies. These investigations aim to elucidate the precise molecular features that govern the potency and selectivity of these compounds towards specific biological targets, including their roles as antioxidants, cytotoxic agents, and anti-inflammatory molecules.

Antioxidant Potency and Structural Features

The antioxidant capacity of chromone derivatives is intricately linked to their molecular architecture. The ability to scavenge free radicals and chelate pro-oxidant metal ions is highly dependent on the substitution pattern on the chromone core.

Research into flavonoid derivatives, a class to which this compound belongs, has identified key structural elements for antioxidant activity. A characteristic feature contributing to this property is the C2-C3 double bond in conjugation with a 4-carbonyl group in the C ring. mdpi.com The presence of hydroxyl (-OH) groups, particularly on the B and A rings, is also crucial. For instance, flavones with two hydroxyl substitutions on the B ring and a hydroxyl group at the C7 position of the A ring exhibit strong antioxidant properties. mdpi.com Specifically, the presence of hydroxyl groups at positions C3, C5, and C7 has been shown to result in a potent antioxidant effect. mdpi.com

Studies on quercetin (B1663063) (2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one), a structurally related flavonol, further underscore the importance of the 3-hydroxyl group for antioxidant activity. jmb.or.kr In contrast, the introduction of electron-withdrawing substituents on the amide side chain of chromen-7-yl benzamide (B126) derivatives has been found to enhance antioxidant activity. d-nb.info For example, derivatives featuring p-fluorophenyl, trifluoromethyl, and p-nitrophenyl substitutions demonstrated significant nitric oxide scavenging capabilities. d-nb.info

The presence of hydroxyl groups in the chromone structure is a primary determinant of its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Modifications that enhance the compound's ability to donate a hydrogen atom or stabilize the resulting radical will generally improve antioxidant potency.

Table 1: SAR of Chromone Derivatives for Antioxidant Activity

| Structural Feature | Influence on Antioxidant Potency | Reference |

|---|---|---|

| C2-C3 double bond conjugated to 4-carbonyl group | Plays a role in antioxidant activity | mdpi.com |

| Hydroxyl groups at C5 and C7 | Enhance antioxidant effect | mdpi.com |

| Two hydroxyl groups on Ring B | Confers strong antioxidant properties | mdpi.com |

| Hydroxyl group at C3 | Plays an important role in activity | jmb.or.kr |

Cytotoxicity against Various Cell Lines and SAR

The 4H-chromen-4-one scaffold is a prominent feature in many compounds developed for their anticancer potential. SAR studies have revealed that specific substitutions on this core structure are critical for enhancing cytotoxicity against various cancer cell lines.

The functional groups at the 3 and 4 positions of the 4H-chromene system are particularly important for cytotoxic potency. nih.gov Research suggests that these positions favor the inclusion of rigid and hydrophobic functional groups. nih.gov Conversely, the 6-position benefits from a meta or para-substituted aryl group, with a preference for small and hydrophilic substituents. nih.gov

Several studies have demonstrated the potent cytotoxic effects of chromone derivatives against cell lines such as the human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116). For example, flavone (B191248) derivatives have shown significant inhibitory activity against MCF-7 cells. nih.gov The parent chalcone (B49325) and its flavone derivatives exhibited high inhibitory activity against MCF-7 cells, with IC50 values in the low micromolar range. nih.gov Similarly, certain chalcones displayed significant cytotoxicity against the human lung carcinoma (A549) cell line. nih.gov

Further modifications, such as the introduction of a 1,3,4-oxadiazole (B1194373) moiety to 2-phenyl-4H-chromone derivatives, have been explored to enhance anticancer activity. nih.gov The evaluation of 4H-chromene derivatives carrying different sulfonamide moieties revealed good to reasonable cytotoxicity, with some compounds exhibiting higher potency than the standard drug doxorubicin. frontiersin.org The mechanism for this activity was linked to the inhibition of the aromatase enzyme. frontiersin.org

Table 2: Cytotoxicity of Chromone Derivatives against Various Cancer Cell Lines

| Compound Series | Cell Line(s) | Key SAR Findings | Reference(s) |

|---|---|---|---|

| 4H-Chromene Derivatives | HL60, HL60/MX2 | Rigid, hydrophobic groups at C3/C4; small, hydrophilic aryl group at C6 enhance potency. | nih.gov |

| Chromone Derivatives | MCF-7, HCT-116 | Specific derivatives show potent activity, inducing apoptosis and cell cycle arrest. | |

| 4H-Chromene-based Azo Chromophores | HCT-116, MCF-7, HepG-2 | Certain derivatives showed high potency with IC50 values in the sub-micromolar to low micromolar range. | frontiersin.org |

| 3,5-Dibromo-4,6-dimethoxychalcones & Flavones | MCF-7, A549 | Parent chalcone and specific flavone derivatives exhibited high inhibitory activity against MCF-7 cells. | nih.gov |

Anti-inflammatory Efficacy and Structural Modifications

Derivatives of this compound are recognized for their significant anti-inflammatory properties. The structural modifications that influence this activity have been extensively studied, often focusing on the inhibition of key inflammatory mediators and pathways.

One of the primary mechanisms of anti-inflammatory action for these compounds is the suppression of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS). researchgate.netmdpi.com Several 2-(2-phenylethyl)-4H-chromen-4-one derivatives isolated from Aquilaria sinensis have demonstrated the ability to inhibit NF-κB activation, a critical transcription factor in the inflammatory response. researchgate.netmdpi.com For instance, 6,7-dimethoxy-2-(2-phenylethyl)chromone and 6,7-dimethoxy-2-[2-(4′-methoxy-phenyl)ethyl]chromone were effective inhibitors of NF-κB activation. researchgate.netmdpi.com

The substitution pattern on the chromone nucleus plays a vital role. The presence of a methoxy group at the C7 position, as seen in 7-methoxy-2-(2-phenylethyl)chromone, contributes to the suppression of LPS-induced NO production without significant cytotoxicity. researchgate.netmdpi.com Furthermore, studies on 2-phenyl-4H-chromen-4-one derivatives have shown that they can downregulate the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by inhibiting the TLR4/MAPK signaling pathway. nih.govresearchgate.net

Hydroxyl groups also influence anti-inflammatory efficacy. For example, 7-hydroxyl-6-methoxy-2-(2-phenylethyl)chromone was found to inhibit superoxide (B77818) anion generation and elastase release in human neutrophils. nih.gov The presence of a methoxy group at C7, combined with a hydroxyl group at C3', has been reported to enhance the anti-inflammatory activity of flavones. mdpi.com

Table 3: Anti-inflammatory Activity of Chromone Derivatives

| Compound/Derivative | Mechanism of Action | Key Structural Features | Reference(s) |

|---|---|---|---|

| 6,7-dimethoxy-2-(2-phenylethyl)chromone | Inhibition of NF-κB activation | Dimethoxy substitution at C6 and C7 | researchgate.netmdpi.com |

| 7-methoxy-2-(2-phenylethyl)chromone | Suppression of LPS-induced NO production | Methoxy group at C7 | researchgate.netmdpi.com |

| 2-phenyl-4H-chromen-4-one derivatives | Inhibition of TLR4/MAPK pathway; downregulation of NO, IL-6, TNF-α | Specific substitutions on the 2-phenyl ring and chromone core | nih.govresearchgate.net |

| 7-hydroxyl-6-methoxy-2-(2-phenylethyl)chromone | Inhibition of superoxide anion generation and elastase release | Hydroxyl group at C7 and methoxy group at C6 | nih.gov |

Biosynthetic Pathways and Physiological Roles in Natural Systems

Proposed Biosynthetic Routes to Chromones

The biosynthesis of the chromone (B188151) skeleton is a complex process that is not yet fully elucidated but is understood to originate from the phenylpropanoid pathway. acs.org Research into related compounds like 2-(2-phenylethyl)chromones (PECs) and furochromones has shed light on the probable enzymatic steps involved. mdpi.comresearchgate.net Generally, the synthesis involves the creation of a core ring structure which is then modified by various enzymes to produce the vast diversity of chromones found in nature.

The foundational architecture of many chromones originates from intermediates derived from phenylalanine. mdpi.com These intermediates undergo elongation through condensation reactions orchestrated by type III polyketide synthase (PKS) enzymes. mdpi.com This is a critical step where these enzymes manage carbon-carbon bond formation. mdpi.com Following the creation of the basic chromone backbone, a series of tailoring enzymes, including cyclases, hydroxylases (often cytochrome P450 enzymes), and O-methyltransferases (OMTs), introduce functional groups that lead to the final specific compound. mdpi.comresearchgate.net For instance, the methylation to produce methoxy (B1213986) groups, such as those in 2,7-dimethoxy-4H-chromen-4-one, is catalyzed by OMTs. mdpi.comresearchgate.net While the complete sequence remains fragmented for many chromones, these key enzymatic steps form the basis of the proposed biosynthetic pathways. mdpi.com

Table 1: Key Enzymes in Proposed Chromone Biosynthetic Pathways

| Enzyme Class | Proposed Function in Chromone Biosynthesis | Reference |

|---|---|---|

| Polyketide Synthase (PKS) | Catalyzes the formation of the chromone backbone through condensation reactions. | mdpi.com |

| Cyclase | Involved in the cyclization reactions to form the characteristic ring structure of chromones. | mdpi.comresearchgate.net |

| Cytochrome P450 (CYP450) | Acts as a hydroxylase, introducing hydroxyl groups to the chromone skeleton for further modification. | mdpi.comresearchgate.net |

| O-methyltransferase (OMT) | Catalyzes the methylation of hydroxyl groups to form methoxy groups, a key step for dimethoxy chromones. | mdpi.comresearchgate.net |

| Prenyltransferase (PT) | Introduces isoprenyl groups to the chromone skeleton in the biosynthesis of certain types like furochromones. | researchgate.net |

Role of this compound in Plant Physiology

Chromones are active in numerous stages of a plant's life cycle, playing significant roles in regulating growth, development, and defense. nih.gov While specific research on this compound is limited, its functions can be inferred from the well-documented roles of chromones and other closely related flavonoids in plant physiology.

Chromones as a class are known to be involved in the regulation of plant growth. nih.gov Certain related flavonoid compounds, such as (2S)-5-hydroxy-4',7-dimethoxyflavanone, have been identified as plant growth retardants. ebi.ac.uk Compounds like melatonin (B1676174) are known to play a vital role in the growth phases of crop plants, including seed germination and seedling development. mdpi.com This suggests that chromones, as part of the plant's complex metabolic network, likely contribute to the fine-tuning of developmental processes, although the precise mechanism of this compound remains an area for further investigation.

A primary role of chromones and related flavonoids in plants is defense against various biotic and abiotic threats. ontosight.aievitachem.com The production of 2-(2-phenylethyl)chromones in Aquilaria species, for example, is a direct defensive response to physical injury or microbial infection, leading to the formation of valuable agarwood. acs.orgmdpi.com Flavonoids are recognized for their ability to protect plants against pathogens. ontosight.ai

The involvement of compounds with similar structures, such as Cirsiliol (a flavone (B191248) with a 6,7-dimethoxy substitution), in plant defense mechanisms further supports this role. cymitquimica.com Plants utilize intricate signaling networks, often involving phytohormones like jasmonic acid, to trigger defense responses, which include the synthesis of secondary metabolites like chromones. mdpi.com These compounds can act as phytoalexins, antimicrobial agents, or deterrents to herbivores, forming a crucial part of the plant's innate immune system. mdpi.com

This compound is a plant secondary metabolite. mdpi.comebi.ac.ukobolibrary.org Unlike primary metabolites that are essential for basic survival (e.g., sugars, amino acids), secondary metabolites mediate the plant's interaction with its environment. updatepublishing.com Their presence and concentration can vary significantly between species and even within different tissues of the same plant. For instance, various methoxylated chromone derivatives have been identified in the leaf and rhizome extracts of Kaempferia galanga. updatepublishing.com

As secondary metabolites, these compounds serve diverse ecological functions. They can act as attractants for pollinators, signal molecules for symbiotic relationships, or as previously mentioned, agents for defense. nih.gov The specific methoxy substitutions on the chromone ring, as seen in this compound, are the result of precise enzymatic modifications that fine-tune the compound's biological activity and function within the plant's metabolic system. mdpi.com

Table 2: Examples of Related Chromones/Flavonoids and Their Documented Roles

| Compound Name | Class | Documented Role/Context | Reference |

|---|---|---|---|

| 2-(2-Phenylethyl)chromones | Chromone | Produced in agarwood as a defense response to injury or infection. | acs.orgmdpi.com |

| (2S)-5-hydroxy-4',7-dimethoxyflavanone | Flavanone | Classified as a plant metabolite and a plant growth retardant. | ebi.ac.uk |

| Cirsiliol | Flavone | Implicated in plant defense mechanisms. | cymitquimica.com |

| Flavonoids (general) | Flavonoid | Protection against pathogens; phytoalexin properties. | mdpi.comontosight.ai |

| 2-(3,4-dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one | Chromone | Identified as a secondary metabolite in Kaempferia galanga leaves. | updatepublishing.com |

Impact of Environmental Factors on Biosynthesis

The biosynthesis of chromones is highly responsive to environmental cues, particularly stress factors. The most well-documented example is the production of 2-(2-phenylethyl)chromones in Aquilaria trees, which is triggered specifically by external stimuli such as physical wounding, insect attacks, or fungal infections. acs.orgmdpi.com This stress-induced synthesis indicates that the enzymatic machinery for chromone production is part of a sophisticated plant defense system that is activated upon environmental challenge.

Furthermore, general abiotic stresses are known to influence the production of secondary metabolites in plants. mdpi.com Factors such as drought, salinity, and extreme temperatures can alter a plant's metabolic pathways, often leading to an increased accumulation of protective compounds. mdpi.com While direct studies on how these specific abiotic factors affect this compound biosynthesis are not widely available, the general principles of stress-induced metabolite production suggest that its synthesis is likely upregulated under adverse environmental conditions to enhance the plant's resilience.

Table 3: Environmental Factors Influencing Chromone Biosynthesis

| Environmental Factor | Effect on Biosynthesis | Example Context | Reference |

|---|---|---|---|

| Physical Injury/Wounding | Induction of biosynthesis | Triggers production of 2-(2-phenylethyl)chromones in Aquilaria species. | acs.orgmdpi.com |

| Pathogen/Fungal Infection | Induction of biosynthesis | A primary trigger for agarwood (chromone) formation as a defense response. | acs.orgmdpi.com |

| Abiotic Stress (e.g., drought) | Can upregulate secondary metabolite accumulation | General plant response to enhance tolerance; mediated by compounds like melatonin. | mdpi.com |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, serves as the foundation for structural analysis. The predicted spectra for 2,7-dimethoxy-4H-chromen-4-one are based on its unique arrangement of protons and carbons.

The ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons, the vinyl proton on the chromenone ring, and the protons of the two methoxy (B1213986) groups. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating effect of the methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~5.4-5.6 | s (singlet) | N/A |

| H-5 | ~7.8-8.0 | d (doublet) | ~8.5-9.0 |

| H-6 | ~6.8-7.0 | dd (doublet of doublets) | ~8.5-9.0, ~2.0-2.5 |

| H-8 | ~6.7-6.9 | d (doublet) | ~2.0-2.5 |

| 2-OCH₃ | ~3.9-4.1 | s (singlet) | N/A |

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, eleven distinct signals are anticipated, corresponding to the carbonyl carbon, the olefinic carbons of the pyrone ring, the aromatic carbons, and the methoxy carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~165-168 |

| C-3 | ~90-93 |

| C-4 | ~178-181 |

| C-4a | ~115-118 |

| C-5 | ~126-129 |

| C-6 | ~114-117 |

| C-7 | ~163-166 |

| C-8 | ~100-103 |

| C-8a | ~157-160 |

| 2-OCH₃ | ~56-58 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a critical cross-peak between H-5 and H-6, confirming their adjacent positions on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space, regardless of their bonding connectivity. This is useful for determining conformation and the relative orientation of substituent groups. A key expected correlation would be between the protons of the 2-methoxy group and H-3, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. sdsu.edu It simplifies the assignment of the ¹³C spectrum by correlating the well-resolved proton signals to their corresponding carbon signals. For instance, it would link the proton signal at ~7.8-8.0 ppm to the C-5 carbon and the methoxy proton signals to their respective methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range correlations (typically 2-4 bonds) between protons and carbons. wikipedia.org These correlations are fundamental in piecing together the molecular skeleton and confirming the placement of substituents.

Table 3: Predicted Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbons (¹³C) |

|---|---|

| H-3 | C-2, C-4, C-4a |

| H-5 | C-4, C-7, C-8a |

| H-6 | C-4a, C-8 |

| H-8 | C-4a, C-6, C-7, C-8a |

| 2-OCH₃ | C-2 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition and unambiguous confirmation of the molecular formula. For this compound (C₁₁H₁₀O₄), the exact mass can be calculated.

Table 4: Calculated Exact Mass for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₁H₁₀O₄ | 206.05791 |

| Protonated Molecule [M+H]⁺ | C₁₁H₁₁O₄⁺ | 207.06519 |

The experimentally determined mass from an HRMS analysis would be compared to these calculated values to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, such as [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint. chemguide.co.uk The fragmentation of chromone (B188151) derivatives often involves characteristic losses of small neutral molecules.

Table 5: Plausible MS/MS Fragmentations for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Identity of Loss |

|---|---|---|---|

| 207.0652 | CH₃• | 192.0417 | Methyl radical from a methoxy group |

| 207.0652 | CO | 179.0703 | Carbon monoxide from the carbonyl group |

| 207.0652 | CH₂O | 177.0546 | Formaldehyde from a methoxy group |

The hyphenated technique of Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) is a state-of-the-art platform for the analysis of compounds in complex matrices, such as natural product extracts.

UPLC: Provides rapid and highly efficient separation of the components in a mixture, yielding a characteristic retention time for this compound.

ESI: Gently ionizes the separated molecules, primarily forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation.

QTOF-MS: This hybrid mass analyzer allows for the selection of the precursor ion in the quadrupole and accurate mass measurement of both the precursor and its fragment ions (from MS/MS) in the time-of-flight analyzer.

This powerful combination allows for the confident identification of this compound in a complex sample by providing three key pieces of identifying information: retention time, exact mass of the molecular ion, and its characteristic high-resolution fragmentation pattern.

Other Spectroscopic Methods

Beyond standard techniques like NMR and mass spectrometry, other spectroscopic methods are crucial for elucidating the electronic and vibrational characteristics of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated π-system present in the chromen-4-one core. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that correspond to specific electronic transitions (e.g., π → π* and n → π*). msu.edumasterorganicchemistry.comlibretexts.org

For flavonoids and chromones, the UV-Vis spectrum typically displays two major absorption bands. Band I, appearing at longer wavelengths (typically >300 nm), is associated with the electronic transitions in the B-ring cinnamoyl system. Band II, at shorter wavelengths (typically <300 nm), corresponds to transitions in the A-ring benzoyl system. The positions and intensities of these bands are sensitive to the substitution pattern on the chromone skeleton.

Table 1: Typical UV-Vis Absorption Maxima for Methoxy-Substituted Chromone Derivatives

| Compound Class | Typical Band II (λmax, nm) | Typical Band I (λmax, nm) | Electronic Transition Type |

|---|---|---|---|

| Methoxy-substituted Chromones | ~250-270 | ~300-340 | π → π* |

Note: This table represents typical values for the class of compounds and is for illustrative purposes.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint".

For this compound, the IR spectrum would be dominated by several key absorption bands:

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the region of 1650-1600 cm⁻¹. This is characteristic of the conjugated ketone in the γ-pyrone ring.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity would appear in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the aromatic benzene (B151609) ring.

C-O-C (Ether) Stretching: The aryl-alkyl ether linkages of the methoxy groups (Ar-O-CH₃) and the heterocyclic ether (Ar-O-C) will produce strong, characteristic bands. Asymmetric stretching typically appears between 1275-1200 cm⁻¹, while symmetric stretching occurs around 1075-1020 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups of the methoxy substituents appears as stronger bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Conjugated Ketone | 1650 - 1600 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1275 - 1200 | Strong |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1075 - 1020 | Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Weak to Medium |

Note: This table is based on characteristic group frequencies and serves as a prediction.

Computational and Theoretical Studies

Computational chemistry provides invaluable tools for understanding the structural and electronic properties of molecules at an atomic level, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules. scispace.comnih.gov For this compound, DFT calculations, often using a basis set like 6-311++G(d,p), can predict key parameters. scispace.com

Molecular Structure Optimization: DFT can determine the most stable three-dimensional conformation of the molecule by minimizing its energy. This provides precise predictions of bond lengths, bond angles, and dihedral angles. Studies on similar chromene structures have shown that the chromene ring system is essentially planar. nih.gov

Electronic Properties: DFT is used to calculate the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of the lowest-lying electronic transitions. A smaller gap generally implies higher reactivity and is consistent with the electronic transitions observed in UV-Vis spectroscopy.

Table 3: Illustrative DFT-Calculated Properties for a Chromone-type Structure

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.0 eV |

Note: These values are illustrative for this class of compounds and would require specific calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. semanticscholar.orgrsc.orgresearchgate.netuci.edu It has become a standard method for calculating the UV-Vis absorption spectra of organic molecules. rsc.orgresearchgate.net By applying a time-dependent perturbation, TD-DFT can predict the vertical excitation energies (corresponding to λmax), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions involved. semanticscholar.orguzh.ch

For this compound, TD-DFT calculations would likely confirm that the main absorption bands observed in the UV-Vis spectrum arise from π → π* transitions. The calculations can further characterize these transitions by identifying the specific molecular orbitals involved, for example, a transition from the HOMO to the LUMO or from other nearby orbitals. This provides a detailed picture of how the electron density redistributes upon photoexcitation.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules and determining their absolute configuration. nih.gov The molecule this compound is itself achiral and therefore would not produce an ECD spectrum.

However, ECD can be induced if the molecule is placed in a chiral environment or if it forms a complex with a chiral host. Quantum chemical calculations are instrumental in predicting and interpreting such spectra. Theoretical ECD spectra can be calculated for a specific enantiomer of a chiral molecule (or a chiral complex) using methods like TD-DFT. rsc.orgresearchgate.net By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of the molecule can be confidently assigned. nih.govrsc.org For a potential chiral derivative or complex of this compound, quantum chemical calculations would be an essential step in its stereochemical analysis.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes

The synthesis of 4H-chromen-4-one scaffolds is a well-established area of organic chemistry, yet the pursuit of more efficient, sustainable, and versatile methods remains a priority. Traditional syntheses often involve the reaction of substituted 2-hydroxyacetophenones with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by an acid-mediated ring closure. nih.gov

Future research is focused on developing novel synthetic strategies that offer improved yields, reduced reaction times, and milder conditions. Key emerging areas include:

Microwave-Assisted Synthesis: The use of microwave irradiation is being explored to accelerate multicomponent reactions for constructing the chromene nucleus, often leading to higher yields in a fraction of the time required for conventional heating.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of various heterocyclic systems, including 2H- and 4H-chromenes. willemvanotterlo.co.za This strategy offers a different pathway to the core structure, potentially allowing for the introduction of diverse functionalities.

Oxidative Cyclization of Chalcones: The synthesis of related flavonols through the oxidative cyclization of chalcone (B49325) precursors presents another viable route. nih.gov Adapting this methodology could provide an alternative approach to synthesizing substituted chromen-4-ones.

These modern synthetic approaches aim to create a library of 2,7-dimethoxy-4H-chromen-4-one analogs more efficiently, facilitating broader screening and development.

Further Elucidation of Mechanistic Pathways

Understanding both the synthetic formation and the biological mechanisms of action of this compound is crucial for its development.

From a synthetic standpoint, the mechanism for chromene formation via multicomponent reactions often involves an initial Knoevenagel condensation, followed by an intramolecular Michael addition or cyclization, and subsequent tautomerization to yield the final stable 4H-chromene ring system.

From a biological perspective, research on related 2-phenyl-4H-chromen-4-one derivatives has indicated that they can exert anti-inflammatory effects by modulating specific signaling pathways. For instance, some derivatives have been shown to suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.net In other studies, a structurally similar compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, was found to reduce the accumulation of lipid droplets in liver cells by up-regulating the peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which helps facilitate fat catabolism. nih.govmdpi.com Future investigations will likely focus on determining if this compound acts via similar or novel biological pathways to exert its effects.

Expansion of Structure-Activity Relationship Databases

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they correlate a molecule's chemical structure with its biological activity. For the 4H-chromen-4-one scaffold, it is well-established that the type and position of substituents on the ring system play a critical role in determining biological function. nih.gov

Emerging research aims to build comprehensive SAR databases for this class of compounds. Studies on related molecules have already provided valuable insights. For example, in a series of 2-phenoxychromones designed to protect against lipid accumulation, compounds featuring trimethoxy groups on the phenyl ring demonstrated superior inhibitory properties. nih.gov Conversely, the presence of a hydroxyl group at the C-5 position of the chromone (B188151) ring was associated with significant cytotoxicity. nih.govmdpi.com Such findings are critical for guiding the design of new analogs of this compound with enhanced activity and reduced toxicity.

| Structural Modification | Observed Effect on Biological Activity | Reference Compound Class | Source |

|---|---|---|---|

| Addition of trimethoxy groups to the 2-phenyl ring | Improved inhibition of lipid accumulation | 2-Phenoxychromones | nih.gov |